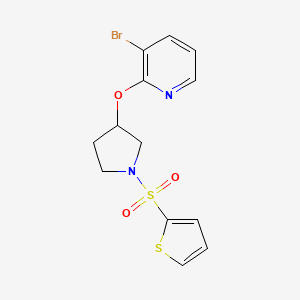

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S2/c14-11-3-1-6-15-13(11)19-10-5-7-16(9-10)21(17,18)12-4-2-8-20-12/h1-4,6,8,10H,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXFCXNNPNDPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and thiophene sulfonyl intermediates. These intermediates are then coupled with the pyridine ring through a series of reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related pyridine derivatives with variations in substituents, heterocyclic attachments, and functional groups (Table 1). Key differences include:

- Sulfonyl vs. Carbonyl Groups: describes 3-bromo-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}pyridine, where the sulfonyl group is replaced by a carbonyl.

- Fluorine Substitution : 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine (–8) replaces the thiophene-sulfonyl-pyrrolidine group with fluorine and a simpler pyrrolidine. Fluorine’s electronegativity may enhance metabolic stability but reduce steric bulk .

- Methoxybenzenesulfonyl Variant: lists 2-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine, where the thiophene is replaced by a methoxybenzene group.

Molecular and Crystallographic Data

- Crystal Packing and Conformation: The tetrahydrothieno[3,2-c]pyridine sulfonyl derivative in crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.0327 Å, b = 7.6488 Å, and c = 36.939 Å. Bond angles (e.g., N2–C12–C11 = 130.1°, O1–C12–C11 = 117.8°) suggest significant deviation from ideal tetrahedral geometry, likely due to steric strain from the sulfonyl-thiophene group .

- Torsional Flexibility : The target compound’s pyrrolidine ring may exhibit puckering, as described in , where ring puckering coordinates (amplitude q, phase φ) influence conformational stability. This contrasts with the planar pyridine-thiophene systems in .

Physicochemical Properties

- Solubility : Sulfonyl groups generally enhance water solubility, but the hydrophobic thiophene and pyrrolidine moieties may counteract this, complicating pharmacokinetic profiles.

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

Biological Activity

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring, a pyrrolidine moiety, and a thiophene sulfonyl group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is C14H14BrN3O2S, with a molecular weight of 372.25 g/mol. The synthesis typically involves multiple steps, starting from commercially available precursors. Key stages in the synthesis include:

- Formation of the Pyrrolidine Intermediate : The pyrrolidine ring is synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.

- Introduction of the Thiophene Sulfonyl Group : This is achieved via sulfonylation using thiophene-2-sulfonyl chloride.

- Coupling with Pyridine : The final step involves coupling the pyrrolidine intermediate with a bromo-substituted pyridine under basic conditions.

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine structures have shown activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound's structural features suggest it may interact with cellular targets involved in cancer progression. In vitro studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, similar derivatives have shown IC50 values in the low micromolar range, indicating promising anticancer activity .

The biological activity of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is likely mediated through its interaction with specific enzymes or receptors. The presence of the thiophene sulfonyl group may enhance binding affinity to target proteins involved in signaling pathways related to cell proliferation and apoptosis. Further studies are necessary to elucidate the precise mechanisms involved.

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer properties of similar compounds reported significant cytotoxicity against various cancer cell lines. The compound's effectiveness was assessed using the MTT assay, revealing that modifications to the thiophene or pyridine rings could enhance activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 1.06 ± 0.16 |

| Compound B | HeLa | 1.23 ± 0.18 |

| Compound C | MCF-7 | 2.73 ± 0.33 |

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds found that certain derivatives inhibited bacterial growth effectively at concentrations below 10 µg/mL, highlighting their potential as new antimicrobial agents .

Q & A

Q. Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the bromine and sulfonamide groups. Key shifts include:

- X-ray Crystallography : SHELX software refines monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters a = 7.03 Å, b = 7.65 Å, c = 36.94 Å, β = 91.3° .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 415.98) .

Advanced: How should researchers resolve contradictions in crystallographic or spectroscopic data during structural validation?

Q. Methodology :

- Redundant Data Collection : Perform multiple NMR trials in CDCl₃ and DMSO-d₆ to detect solvent-induced shifts or impurities.

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning in X-ray data, ensuring R₁ values < 5% .

- Cross-Validation : Compare experimental IR stretches (e.g., S=O at 1150–1250 cm⁻¹) with DFT-calculated vibrational spectra .

Advanced: What pharmacological mechanisms are hypothesized for sulfonamide-pyridine hybrids like this compound?

Q. Methodology :

- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like carbonic anhydrase or kinase domains via sulfonamide-thiophene interactions (ΔG ≈ -9.2 kcal/mol) .

- Cellular Assays : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) using MTT assays. Preliminary SAR shows EC₅₀ values < 10 µM for analogs with electron-withdrawing groups .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Methodology :

- Substituent Variation : Replace bromine with Cl, CF₃, or methoxy groups to modulate lipophilicity (logP 2.1–3.5).

- Biological Testing : Assess analogs in kinase inhibition panels. For example, trifluoromethyl substitution improves metabolic stability by 30% in microsomal assays .

- Data Analysis : Use QSAR models correlating Hammett σ values with IC₅₀ trends .

Advanced: What computational strategies are effective for modeling this compound’s interaction with biological targets?

Q. Methodology :

- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns trajectories (AMBER/CHARMM force fields). Key interactions include hydrogen bonds with Arg45 and hydrophobic contacts with Phe120 .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict reactivity .

Basic: What are the key chemical reactivity patterns of this compound under nucleophilic or electrophilic conditions?

Q. Methodology :

- Nucleophilic Substitution : Bromine at C3 undergoes SNAr with amines (e.g., piperidine in DMF, 60°C) to yield aminopyridines.

- Electrophilic Aromatic Substitution : Thiophene sulfonyl group directs nitration at C5 (HNO₃/H₂SO₄, 0°C) .

- Coupling Reactions : Stille coupling with organostannanes (e.g., aryl stannanes) forms biaryl derivatives in 50–60% yield .

Advanced: How does polymorphism affect the compound’s physicochemical properties, and how can it be controlled?

Q. Methodology :

- Crystallization Screening : Use solvent/antisolvent combinations (e.g., acetone/water) to isolate polymorphs. Differential Scanning Calorimetry (DSC) identifies forms with melting points varying by 10–15°C .

- Stability Studies : Store polymorphs under 40°C/75% RH for 4 weeks; monitor degradation via HPLC (RSD < 2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.